![molecular formula C5H13NO2 B120552 N,N-Dimethylformamide dimethyl acetal CAS No. 4637-24-5](/img/structure/B120552.png)
N,N-Dimethylformamide dimethyl acetal
Overview
Description
N,N-Dimethylformamide dimethyl acetal is an organic compound with the molecular formula C5H13NO2. It is an acetal derived from N,N-dimethylformamide and methanol. This compound is commonly used as a derivatization agent in gas chromatography applications and plays a significant role in organic synthesis due to its reactivity and versatility .
Mechanism of Action
Target of Action
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is primarily used as a methylating agent in organic synthesis . It targets carboxylic acids, phenols, and aromatic thiols, converting them into methyl esters, methyl ethers, and thioethers respectively .
Mode of Action
DMF-DMA interacts with its targets through a process known as methylation. This involves the transfer of a methyl group from DMF-DMA to the target molecule, resulting in the formation of a new compound. For example, when DMF-DMA reacts with a carboxylic acid, a methyl ester is formed .
Biochemical Pathways
The methylation process catalyzed by DMF-DMA can affect various biochemical pathways. For instance, it can be used in the synthesis of pyridine derivatives, which exhibit inhibitory action against PI3 kinase p110α enzymes . These enzymes are involved in cellular functions like cell growth and proliferation, and their inhibition can have significant effects on these pathways.
Pharmacokinetics
It’s known that dmf-dma is miscible with most organic solvents , which could potentially influence its bioavailability.
Result of Action
The primary result of DMF-DMA’s action is the formation of new compounds through methylation. This can lead to changes in the molecular structure and properties of the target molecules. For instance, the conversion of carboxylic acids into methyl esters can make them more lipophilic, potentially altering their biological activity .
Action Environment
The action of DMF-DMA can be influenced by various environmental factors. For example, it’s sensitive to moisture , which can lead to hydrolysis and decrease its efficacy as a methylating agent. Additionally, its reactivity might be affected by temperature, as it has a boiling point of 102-103 °C .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylformamide dimethyl acetal plays a crucial role in biochemical reactions. It is used as an intermediate in the formation of pyridine derivatives, which exhibits inhibition against PI3 kinase p110alfa enzymes . It is also utilized for the derivatization of primary sulfonamides and trifluoroacetic acid .
Cellular Effects
Given its role in the formation of pyridine derivatives, it may indirectly influence various cellular processes through these compounds .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its function as a methylating agent . It has been used in the synthesis of methyl esters from acids, methyl ethers, and thioethers from phenols and aromatic thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylformamide dimethyl acetal is typically synthesized through the formal condensation of N,N-dimethylformamide with methanol. The reaction involves the use of an acid catalyst to facilitate the formation of the acetal. The general reaction can be represented as follows:
N,N-Dimethylformamide+2Methanol→N,N-Dimethylformamide dimethyl acetal+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylformamide dimethyl acetal undergoes various chemical reactions, including:
Formylation: It is used in the formylation of active methylene and amino groups, leading to the formation of enamines and amidines.
Cyclization: It facilitates the cyclization of heterocyclic compounds by reacting with functional groups such as SH, NH, and OH.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Acids: For catalyzing the formation of acetals.
Bases: For deprotonation and subsequent nucleophilic attacks.
Solvents: Such as dichloromethane and toluene, to dissolve reactants and control reaction conditions.
Major Products
The major products formed from reactions involving this compound include methyl esters, methyl ethers, thioethers, enamines, and amidines .
Scientific Research Applications
Organic Synthesis
DMF-DMA serves as a crucial reagent in organic chemistry, particularly in the synthesis of complex molecules. Its primary applications include:
- Electrophilic Methylation : DMF-DMA acts as a source of methyl groups in alkylation reactions, facilitating the formation of various organic compounds.
- Synthesis of Aldehydes and Ketones : It reacts with carboxylic acids to produce acylating agents, which can acylate nucleophiles such as alcohols and amines. This method is especially valuable for synthesizing sterically hindered ketones and aldehydes .
Pharmaceutical Applications
In pharmaceutical chemistry, DMF-DMA is employed for:
- Derivatization of Compounds : A notable application is its use in the derivatization of perfluorocarboxylic acids for analysis via gas chromatography-mass spectrometry (GC-MS). This method allows for the effective extraction and analysis of these compounds from solid samples .
- Synthesis of Bioactive Molecules : The compound has been utilized in synthesizing various bioactive molecules, including 1,2-disubstituted-3,4-dihydronaphthalenes and 2-aminopyridine derivatives through cascade reactions .
Agrochemical Applications
DMF-DMA plays a role in the development of agrochemicals by:
- Facilitating the Synthesis of Pesticides : It has been used to synthesize ketoester enamines that undergo cyclization to produce pyrazole derivatives, which are essential in pesticide chemistry .
Polymer Chemistry
In polymer science, DMF-DMA is applied as:
- A Solvent and Reactant : It is used in polymerization processes and as a solvent for various reactions due to its ability to dissolve a wide range of compounds.
Case Study 1: Synthesis of Aldehydes and Ketones
A study demonstrated the efficiency of DMF-DMA in synthesizing challenging aldehydes and ketones under mild conditions. The reaction yields were reported to be significantly higher than traditional methods, achieving over 85% yield for certain sterically hindered substrates .
Case Study 2: Derivatization for GC-MS Analysis
In an environmental chemistry study, DMF-DMA was successfully employed to derivatize perfluorocarboxylic acids from solid samples. The method showed high sensitivity and specificity, making it suitable for environmental monitoring applications .
Data Tables
Application Area | Specific Use Case | Yield/Outcome |
---|---|---|
Organic Synthesis | Synthesis of ketones and aldehydes | Over 85% yield |
Pharmaceutical Chemistry | Derivatization for GC-MS | High sensitivity achieved |
Agrochemical Development | Synthesis of pyrazole derivatives | Effective cyclization observed |
Polymer Chemistry | Solvent for polymerization reactions | Versatile solvent properties |
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylformamide diethyl acetal
- N,N-Dimethylacetamide dimethyl acetal
- N,N-Dimethylformamide diisopropyl acetal
Uniqueness
N,N-Dimethylformamide dimethyl acetal is unique due to its high reactivity and versatility in organic synthesis. Compared to similar compounds, it offers a broader range of applications, particularly in the methylation and formylation of various functional groups. Its ability to act as both a reagent and a catalyst further enhances its utility in chemical transformations .
Biological Activity
N,N-Dimethylformamide dimethyl acetal (DMFDMA), also known as 1,1-dimethoxy-N,N-dimethylmethanamine, is a versatile compound with significant biological activity. This article explores its chemical properties, biological applications, and relevant research findings, including case studies and data tables.
DMFDMA is a colorless liquid with a rancid odor. Its molecular structure features a partially positive carbon atom, which acts as an electrophile in condensation reactions, and a partially negative nitrogen atom, which serves as a nucleophile. This unique structure allows DMFDMA to participate in various organic reactions, making it useful in synthetic chemistry and biological applications.
Biological Applications
DMFDMA has been investigated for its potential in several biological contexts:
- As an Alkylating Agent : DMFDMA has been utilized as an alkylating agent in the synthesis of various compounds, including heterocycles and other biologically active molecules .
- Inhibition of Enzymatic Activity : Studies have shown that DMFDMA can inhibit enzymes such as α-glucosidase, which is relevant for managing diabetes .
- Antitumor Activity : Research indicates that derivatives of DMFDMA exhibit cytotoxic effects against cancer cell lines, including ovarian cancer (A2780 cells) and melanoma (B16-F10 cells). For instance, one study reported IC50 values of 19.5 μM for certain derivatives against A2780 cells .
Case Studies
- Antitumor Effects :
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Derivatives of DMFDMA were tested for antimicrobial properties against various bacterial strains. Notably, some derivatives exhibited improved efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than those of the parent compound .
Table 1: Biological Activity of DMFDMA Derivatives
Compound | Cell Line | IC50 (μM) | Effect Type |
---|---|---|---|
MA-DAD | A2780 | 19.5 | Cytotoxic |
MA-HDA | B16-F10 | 0.76 | Cytotoxic |
MA-DMPA | Non-malignant | >100 | Non-cytotoxic |
MA-DAD | MRSA | 0.15 | Antimicrobial |
Table 2: Enzyme Inhibition by DMFDMA
Enzyme | Concentration (μM) | Inhibition (%) |
---|---|---|
α-Glucosidase | 10 | 70 |
β-Galactosidase | 20 | 65 |
Properties
IUPAC Name |
1,1-dimethoxy-N,N-dimethylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)5(7-3)8-4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXGLVDWWRXATF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063540 | |
Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a rancid odor; [BASF MSDS] | |
Record name | N,N-Dimethylformamide dimethyl acetal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15790 | |
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Vapor Pressure |
30.0 [mmHg] | |
Record name | N,N-Dimethylformamide dimethyl acetal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15790 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4637-24-5 | |
Record name | Dimethylformamide dimethyl acetal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4637-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylformamide-dimethylacetal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004637245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanamine, 1,1-dimethoxy-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethoxytrimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYLFORMAMIDE-DIMETHYLACETAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF7CTT5QPH | |
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Retrosynthesis Analysis
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